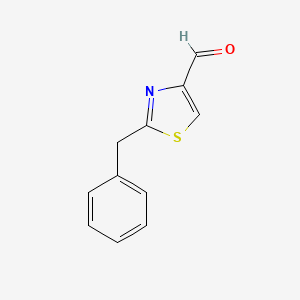
(4-Propoxyphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propoxyphenyl)methanethiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzyl group, which is further substituted with a propoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of p-propoxybenzyl chloride with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. The reaction conditions generally include:
Reactants: p-Propoxybenzyl chloride and thiourea.
Solvent: Ethanol or another suitable solvent.
Temperature: Reflux conditions.
Hydrolysis: Alkaline hydrolysis using sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Propoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Thioethers: Formed by substitution reactions with alkyl halides.
Sulfonic Acids: Formed by further oxidation of the thiol group.
Aplicaciones Científicas De Investigación
Chemistry: (4-Propoxyphenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers. Its reactivity with various electrophiles makes it a versatile intermediate in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study thiol-disulfide exchange reactions and redox biology. Its potential therapeutic applications include the development of novel drugs targeting thiol-containing enzymes and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives. Its ability to form stable complexes with heavy metals also makes it useful in environmental applications, such as wastewater treatment.
Mecanismo De Acción
The mechanism of action of (4-Propoxyphenyl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various molecular targets. The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds and modulation of protein function. This property is particularly relevant in the context of redox biology and the regulation of cellular redox states.
Comparación Con Compuestos Similares
Benzyl mercaptan: Similar structure but lacks the propoxy group.
p-Methoxybenzyl mercaptan: Contains a methoxy group instead of a propoxy group.
Thiophenol: Contains a phenyl group instead of a benzyl group.
Uniqueness: (4-Propoxyphenyl)methanethiol is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This structural feature can enhance its utility in specific applications, such as the synthesis of more complex molecules and the development of specialized materials.
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
(4-propoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
MPCDXGHPOBTLQD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


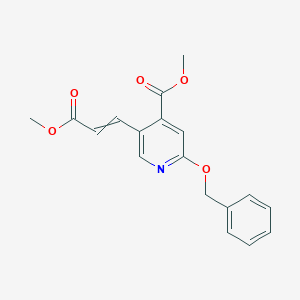
![Methyl 2-bromo-4'-fluoro-5-isopropoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8507877.png)
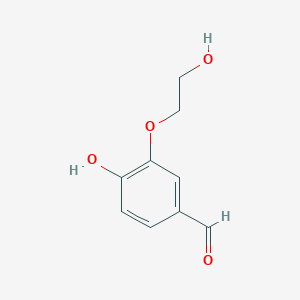

![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)
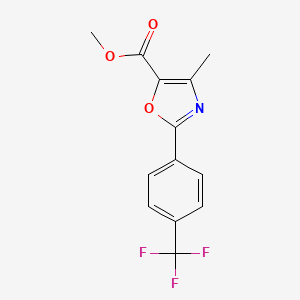


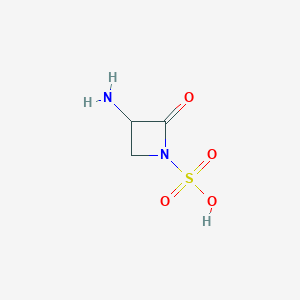
![{2-[(3-Aminopropyl)(3-nitropyridin-2-yl)amino]phenyl}(phenyl)methanone](/img/structure/B8507927.png)

![2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B8507948.png)
